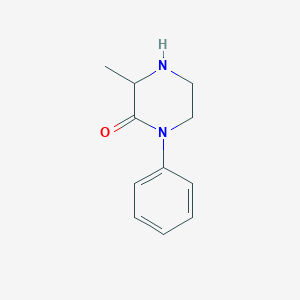

3-Methyl-1-phenylpiperazin-2-one

描述

3-Methyl-1-phenylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C11H14N2O It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the use of a novel piperazine derivative, 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs batch or flow reactors. A simplified procedure for the synthesis of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from a protonated piperazine without the need for a protecting group . This method can be scaled up for industrial applications, making it efficient and cost-effective.

化学反应分析

Reduction to Piperazine Derivatives

3-Methyl-1-phenylpiperazin-2-one undergoes selective reduction to yield 1-methyl-3-phenylpiperazine, a critical intermediate in Mirtazapine synthesis.

Reaction Conditions and Reagents:

-

Reducing Agent : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux (40–70°C) .

-

Molar Ratio : 1.0–1.2 equivalents of LiAlH₄ per mole of substrate.

-

Product : 4-Benzyl-1-methyl-3-phenylpiperazine (protected intermediate).

Mechanistic Insights:

-

LiAlH₄ reduces the carbonyl group (C=O) in the piperazin-2-one ring to a methylene group (CH₂), forming the secondary amine .

-

The benzyl group remains intact during this step, acting as a protective group for subsequent deprotection .

Experimental Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2 hours (reflux) | |

| Yield | ~75–80% | |

| Purity (HPLC) | >99.7% |

Catalytic Hydrogenation for Deprotection

The benzyl-protected intermediate undergoes hydrogenolysis to remove the benzyl group, yielding 1-methyl-3-phenylpiperazine.

Reaction Conditions:

-

Solvent : Acetic acid.

-

Hydrogen Pressure : 80–100 psi.

-

Temperature : 20–30°C.

Key Observations:

-

Complete deprotection is confirmed via HPLC, with no detectable impurities (e.g., 2-phenylpiperazine isomers) .

-

The reaction proceeds via cleavage of the benzyl C–N bond, releasing toluene as a byproduct .

Post-Reaction Workup:

-

Alkaline Extraction : Sodium hydroxide adjusts pH to 11–12, enabling isolation via toluene extraction .

-

Final Product : 1-Methyl-3-phenylpiperazine (HPLC purity >99.7%) .

Demethylation Studies

In non-reductive conditions, this compound has been observed to undergo demethylation when exposed to nucleophiles like 1-phenylpiperazine. This pathway competes with carbonyl reduction under certain conditions :

| Nucleophile | Temperature | Dominant Pathway | Yield (%) |

|---|---|---|---|

| 1-Phenylpiperazine | 80°C | Demethylation (N3-CH₃) | 59% |

| CsF | 80°C | Fluoride substitution | 47% |

Mechanistic Note: Demethylation is favored due to steric accessibility of the N3-methyl group compared to the carbonyl carbon .

Structural and Spectroscopic Confirmation

Post-reduction products are characterized via:

科学研究应用

Chemical Properties and Structure

3-Methyl-1-phenylpiperazin-2-one has the molecular formula and a molecular weight of approximately 190.24 g/mol. The compound features a piperazine ring substituted with a methyl group and a phenyl group, which enhances its lipophilicity and receptor binding affinity.

Pharmaceutical Synthesis

One of the primary applications of MPP is as an intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants. It is notably involved in the synthesis of Mirtazapine , a tetracyclic antidepressant that acts as an antagonist at central alpha-2 adrenergic receptors, thereby enhancing norepinephrine and serotonin release.

Neuropharmacological Studies

Research indicates that MPP exhibits neuropharmacological effects that may have implications for treating psychiatric disorders. Studies suggest its potential anxiolytic properties and its ability to modulate neurotransmitter systems involving serotonin and dopamine pathways. This makes MPP a candidate for investigating treatments for anxiety and depression .

Receptor Binding Studies

Due to its structural similarity to biologically active molecules, MPP is used in studies focused on enzyme inhibition and receptor binding. This research is crucial for understanding the mechanisms of action of various neurotransmitters and developing new therapeutic agents .

Antidepressant Activity

A study highlighted the role of MPP in synthesizing Mirtazapine, demonstrating its efficacy in enhancing neurotransmitter levels associated with mood regulation. The mechanism involves blocking alpha-2 adrenergic receptors, which are pivotal in controlling norepinephrine release.

Anxiolytic Effects

Research has shown that derivatives of MPP exhibit anxiolytic-like effects in behavioral tests. These findings suggest that MPP could be further explored as a potential treatment for anxiety disorders by activating serotonin receptors .

作用机制

The mechanism of action of 3-Methyl-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by mimicking the structure of their natural substrates, thereby blocking their active sites . The exact pathways involved depend on the specific application and target of the compound.

相似化合物的比较

Similar Compounds

Similar compounds to 3-Methyl-1-phenylpiperazin-2-one include other piperazine derivatives such as:

- 1-Methyl-3-phenylpiperazine

- 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine

- 1-Phenylpiperazine

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique chemical and biological properties. For instance, the presence of the methyl group at the 3-position can influence the compound’s reactivity and binding affinity to molecular targets .

生物活性

3-Methyl-1-phenylpiperazin-2-one (also known as 3-Methyl-1-phenylpiperazine-2-one or MPPI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of MPPI, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

This compound is a piperazine derivative characterized by its structural formula, which allows for various chemical reactions, including oxidation to form N-oxides. Its molecular structure contributes to its interaction with biological targets, making it a subject of extensive research.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 190.25 g/mol |

| Melting Point | 98 - 100 °C |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that MPPI exhibits antioxidant properties, which may be beneficial in protecting cells from oxidative stress. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing cellular damage associated with various diseases, including cardiovascular disorders.

Neuroprotective Effects

MPPI has demonstrated neuroprotective effects in several studies. It is believed to modulate neurotransmitter systems and may offer therapeutic benefits in conditions such as depression and anxiety. The compound's ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

Case Studies

- Neuroprotection in Ischemic Models : A study investigated the effects of MPPI on neuronal survival following ischemic injury. Results indicated that MPPI treatment significantly reduced neuronal death and improved functional outcomes in animal models of stroke.

- Antidepressant-Like Effects : In a behavioral study using rodent models, MPPI exhibited significant antidepressant-like effects comparable to established antidepressants. The mechanism was linked to enhanced serotonergic activity.

- Cardiovascular Protection : MPPI's antioxidant properties were evaluated in models of myocardial ischemia-reperfusion injury. The compound reduced oxidative stress markers and improved cardiac function post-injury.

Table 2: Summary of Biological Activities

| Activity | Findings |

|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress |

| Neuroprotective | Reduces neuronal death in ischemic models |

| Antidepressant-like | Exhibits effects similar to established antidepressants |

| Cardiovascular protection | Improves outcomes in myocardial ischemia-reperfusion |

The biological activity of MPPI can be attributed to several mechanisms:

- Radical Scavenging : MPPI interacts with reactive oxygen species (ROS), mitigating oxidative damage.

- Neurotransmitter Modulation : The compound influences serotonin and dopamine pathways, contributing to its antidepressant effects.

- Inflammatory Pathway Inhibition : MPPI may inhibit pro-inflammatory cytokines, further supporting its role in neuroprotection and cardiovascular health.

属性

IUPAC Name |

3-methyl-1-phenylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9-11(14)13(8-7-12-9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOWZCXVWQNVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501240 | |

| Record name | 3-Methyl-1-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-77-1 | |

| Record name | 3-Methyl-1-phenylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。